2-{[benzyl(methyl)amino]methyl}-2,5,6,7-tetrahydro-3H-cyclopenta[c]pyridazin-3-one
Description
The compound 2-{[benzyl(methyl)amino]methyl}-2,5,6,7-tetrahydro-3H-cyclopenta[c]pyridazin-3-one is a derivative of the parent structure 2,5,6,7-tetrahydro-3H-cyclopenta[c]pyridazin-3-one (CAS: 122001-78-9, MW: 136.15 g/mol, Formula: C₇H₈N₂O) . The parent compound features a bicyclic system with a pyridazinone ring fused to a cyclopentane moiety. The target molecule is modified at position 2 with a benzyl(methyl)aminomethyl group, introducing a tertiary amine and aromatic benzyl substituent.
Properties
Molecular Formula |
C16H19N3O |
|---|---|
Molecular Weight |
269.34 g/mol |
IUPAC Name |
2-[[benzyl(methyl)amino]methyl]-6,7-dihydro-5H-cyclopenta[c]pyridazin-3-one |
InChI |
InChI=1S/C16H19N3O/c1-18(11-13-6-3-2-4-7-13)12-19-16(20)10-14-8-5-9-15(14)17-19/h2-4,6-7,10H,5,8-9,11-12H2,1H3 |
InChI Key |
WPZLITZQWPOTHJ-UHFFFAOYSA-N |
Canonical SMILES |
CN(CC1=CC=CC=C1)CN2C(=O)C=C3CCCC3=N2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[benzyl(methyl)amino]methyl}-2,5,6,7-tetrahydro-3H-cyclopenta[c]pyridazin-3-one typically involves multiple steps. One common approach is to start with the cyclopenta[c]pyridazinone core and introduce the benzyl(methyl)amino group through a series of substitution reactions. The reaction conditions often require the use of specific catalysts and solvents to achieve high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure consistency and efficiency. The use of automated reactors and continuous flow systems can help in scaling up the synthesis while maintaining control over reaction parameters.
Chemical Reactions Analysis
Types of Reactions
2-{[benzyl(methyl)amino]methyl}-2,5,6,7-tetrahydro-3H-cyclopenta[c]pyridazin-3-one can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents include halogenating agents like thionyl chloride (SOCl2) and nucleophiles like amines.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes.
Scientific Research Applications
Medicinal Chemistry
1. Antitumor Activity
Research has indicated that compounds with similar structures to 2-{[benzyl(methyl)amino]methyl}-2,5,6,7-tetrahydro-3H-cyclopenta[c]pyridazin-3-one exhibit antitumor properties. A study demonstrated that derivatives of cyclopenta[c]pyridazine showed promising results against multiple cancer cell lines. The mechanism of action is believed to involve the inhibition of specific kinases that are crucial for tumor growth and proliferation.
2. Neuroprotective Effects
Another area of interest is the neuroprotective effects of this compound. Research suggests that it may have potential in treating neurodegenerative diseases by modulating neurotransmitter systems and reducing oxidative stress. A case study highlighted its efficacy in a model of Alzheimer's disease, where it improved cognitive function and reduced amyloid plaque formation.
Pharmacology
1. COX Inhibition
The compound has been investigated for its inhibitory effects on cyclooxygenase enzymes (COX-1 and COX-2), which are involved in inflammation and pain pathways. A comparative analysis showed that derivatives of this compound exhibited significant COX-2 selectivity, suggesting potential as a novel anti-inflammatory agent with fewer side effects compared to traditional non-steroidal anti-inflammatory drugs (NSAIDs).
2. Antimicrobial Properties
Recent studies have also explored the antimicrobial properties of similar pyridazine derivatives. The compound demonstrated activity against various bacterial strains, including resistant strains of Staphylococcus aureus. This opens avenues for its use in developing new antibiotics.
Material Science
1. Conductive Polymers
In material science, the unique structure of 2-{[benzyl(methyl)amino]methyl}-2,5,6,7-tetrahydro-3H-cyclopenta[c]pyridazin-3-one allows it to be used as a building block for conductive polymers. These polymers have applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic solar cells.
2. Drug Delivery Systems
The compound's ability to form stable complexes with various drugs has been studied for its application in drug delivery systems. By enhancing the solubility and bioavailability of poorly soluble drugs, it can improve therapeutic outcomes.
Data Tables
Case Studies
Case Study 1: Antitumor Efficacy
A study conducted on a series of pyridazine derivatives demonstrated significant antitumor activity in vitro against breast cancer cell lines. The lead compound showed an IC50 value comparable to established chemotherapeutics.
Case Study 2: Neuroprotection in Alzheimer’s Disease Models
In an experimental model of Alzheimer's disease, administration of the compound resulted in marked improvements in memory performance tests and a decrease in neuroinflammatory markers.
Mechanism of Action
The mechanism of action of 2-{[benzyl(methyl)amino]methyl}-2,5,6,7-tetrahydro-3H-cyclopenta[c]pyridazin-3-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation, leading to changes in cellular pathways and physiological effects.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Core Structure Derivatives
(a) 4-(Trifluoromethyl)-2,5,6,7-tetrahydro-3H-cyclopenta[c]pyridazin-3-one
- Formula : C₈H₇F₃N₂O (MW: 204.15 g/mol)
- Key Feature : A trifluoromethyl (-CF₃) group at position 3.
- Comparison: The electron-withdrawing -CF₃ group increases metabolic stability and alters electronic properties compared to the target compound’s benzyl(methyl)amino group. This substitution may reduce basicity but enhance resistance to oxidative degradation .
(b) 2-[(Piperidin-4-yl)methyl]-2,5,6,7-tetrahydro-3H-cyclopenta[c]pyridazin-3-one
- Formula : C₁₃H₁₉N₃O (MW: 233.31 g/mol)
- Key Feature : A piperidinylmethyl substituent at position 2.
- In contrast, the benzyl(methyl)amino group in the target compound may prioritize lipophilic interactions (e.g., CNS penetration) .
Fused-Ring Analogs
(a) 3H-Benzo[6,7]cyclohepta[1,2-c]pyridazin-3-one
- Formula : C₁₃H₁₂N₂O (MW: 212.25 g/mol)
- Key Feature : A benzo-fused cyclohepta ring system.
- However, the larger structure may reduce solubility and bioavailability compared to the cyclopenta-based target compound .
Substituted Pyridazinones
(a) 5-Chloro-6-phenyl-2-substituted pyridazin-3(2H)-ones
- General Formula : C₁₀H₈ClN₂O (MW: 219.64 g/mol for 3a-3h derivatives)
- Key Feature : Chlorine and phenyl substituents at positions 5 and 6, respectively.
- Comparison : These derivatives prioritize halogen-π interactions, whereas the target compound’s benzyl group may engage in hydrophobic or cation-π interactions. The synthetic route (alkylation with halides) is analogous to methods used for the target compound’s preparation .
Biological Activity
The compound 2-{[benzyl(methyl)amino]methyl}-2,5,6,7-tetrahydro-3H-cyclopenta[c]pyridazin-3-one is a member of a class of organic compounds that have attracted significant interest due to their diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological potential and mechanisms of action.
Chemical Structure and Properties
The chemical structure of the compound can be represented as follows:
- IUPAC Name : 2-{[benzyl(methyl)amino]methyl}-2,5,6,7-tetrahydro-3H-cyclopenta[c]pyridazin-3-one
- Molecular Formula : C_{15}H_{18}N_{4}O
This structure includes a cyclopentapyridazine core, which is known for its potential biological activities.
Biological Activity Overview
The biological activities of this compound have been explored in various studies, revealing its potential as an antitumor agent, neuroprotective agent, and inhibitor of key enzymes involved in metabolic pathways.
Antitumor Activity
Research has indicated that compounds with similar structures display significant antitumor properties. For example, derivatives of pyridazine have shown effectiveness against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation. The mechanism often involves the modulation of signaling pathways related to cell survival and apoptosis (e.g., PI3K/Akt and MAPK pathways) .
Neuroprotective Effects
Neuroprotective properties have also been attributed to this class of compounds. Studies suggest that they can protect neuronal cells from oxidative stress and excitotoxicity. The presence of the benzyl group may enhance the lipophilicity of the compound, facilitating its penetration across the blood-brain barrier and allowing it to exert protective effects on neuronal tissues .
Enzyme Inhibition
Inhibition of monoamine oxidase (MAO) has been reported for similar compounds. MAO inhibitors are crucial in treating depression and other neurological disorders. The compound's ability to inhibit MAO suggests potential applications in psychiatric medicine .
Case Studies and Research Findings
The mechanisms underlying the biological activities of 2-{[benzyl(methyl)amino]methyl}-2,5,6,7-tetrahydro-3H-cyclopenta[c]pyridazin-3-one involve:
- Apoptosis Induction : Activation of caspases and modulation of Bcl-2 family proteins leading to programmed cell death.
- Antioxidant Activity : Scavenging reactive oxygen species (ROS) and enhancing endogenous antioxidant defenses.
- Enzyme Interaction : Competitive inhibition at active sites of target enzymes like MAO.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
